2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide

Catalog No.
S6824324
CAS No.
1058195-50-8
M.F
C18H17NO2S
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-ca...

CAS Number

1058195-50-8

Product Name

2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide

IUPAC Name

2-ethoxy-N-(thiophen-3-ylmethyl)naphthalene-1-carboxamide

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C18H17NO2S/c1-2-21-16-8-7-14-5-3-4-6-15(14)17(16)18(20)19-11-13-9-10-22-12-13/h3-10,12H,2,11H2,1H3,(H,19,20)

InChI Key

SGHIGTGYDGOMNH-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CSC=C3

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CSC=C3

2-Ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a naphthalene core, an ethoxy group, and a thiophene moiety. This compound belongs to the class of naphthalene carboxamides and is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is C16H17NO2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carboxamide group may be reduced to yield primary amines.
  • Substitution: The ethoxy group can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
  • Substitution: Nucleophilic substitution can be achieved using sodium hydride or potassium tert-butoxide.

Major Products

The products formed from these reactions depend on the specific conditions used. For instance, oxidation may yield thiophene sulfoxides, while reduction could produce naphthalenes with additional hydrogen atoms.

Research indicates that 2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide exhibits potential biological activities. It has been studied for its antimicrobial properties and anticancer effects. The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways associated with processes like cell proliferation and apoptosis.

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step organic reactions:

  • Naphthalene Derivative Preparation: Naphthalene is functionalized to introduce the ethoxy group.
  • Amide Formation: The functionalized naphthalene is reacted with an appropriate amine to create the carboxamide linkage.
  • Thiophene Introduction: The thiophene ring is introduced via coupling reactions, such as Suzuki–Miyaura coupling.

Industrial Production Methods

For large-scale production, methods may include continuous flow reactors and automated synthesis systems to ensure high yield and purity while maintaining reaction conditions.

2-Ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide has diverse applications:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biology: Investigated for its potential therapeutic effects in targeting specific molecular pathways.
  • Industry: Utilized in the development of organic semiconductors and light-emitting diodes.

Studies on the interaction of 2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide with biological targets reveal its potential to modulate enzyme activity and influence various cellular processes. These interactions are crucial for understanding its biological effects and therapeutic potential.

Several compounds share structural similarities with 2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide, including:

  • 2-Ethoxy-N-(naphthalen-1-yl)acetamide
    • Structure: Contains an ethoxy group attached to a naphthalene core but lacks the thiophene unit.
    • Unique Feature: Primarily studied for its analgesic properties.
  • 2-Methoxy-N-(thiophen-3-yl)acetamide
    • Structure: Similar to the target compound but features a methoxy group instead of an ethoxy group.
    • Unique Feature: Exhibits different solubility characteristics affecting its biological activity.
  • N-(thiophen-3-yl)methyl-naphthalene-1-carboxamide
    • Structure: Lacks the ethoxy substituent but retains the thiophene and naphthalene components.
    • Unique Feature: Focused on different pathways in biological research.

Uniqueness

The uniqueness of 2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide lies in its combination of an ethoxy group with a thiophene moiety attached to a naphthalene backbone, which may confer distinct chemical reactivity and biological properties compared to similar compounds. This structural arrangement may enhance its potential as a therapeutic agent or material in advanced applications.

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

311.09799996 g/mol

Monoisotopic Mass

311.09799996 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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